molecular formula C5H9NO B7825809 N-cyclopropylacetamide

N-cyclopropylacetamide

Cat. No. B7825809
M. Wt: 99.13 g/mol
InChI Key: DUUADMGTZDJNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropylacetamide is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conformational Features N-cyclopropylacetamide displays unique conformational behavior, having a significant E-rotamer (cis) population around the carbonyl-nitrogen bond in apolar solvents, which is uncommon in aliphatic secondary acetamides due to steric hindrances. This compound adopts an ortho conformation around the N-cPr bond, differing from the typical anti conformation in secondary acetamides (Gonzalez‐de‐Castro et al., 2015).

  • Synthesis of Chiral Cyclopropanes this compound is used in the synthesis of chiral cyclopropane units, which are crucial in developing conformationally restricted analogues of biologically active compounds like histamine (Kazuta et al., 2002).

  • Synthesis of Constrained Neurotransmitter Analogues The compound is utilized in synthesizing substituted 2-phenylcyclopropylamines and constrained analogues of neurotransmitters like histamine and tryptamine, which are important for exploring monoamine oxidase inhibition and hallucinogenic properties (Faler & Joullié, 2007).

  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Leveraging novel α-diazo acylating agents, this compound aids in the direct and modular synthesis of cyclopropane-fused lactams from unsaturated amines. This transformation is pivotal in yielding a wide spectrum of complex molecular scaffolds, including fused, bridged, and spiro ring systems (Richter et al., 2022).

  • Bioactive Conformation Investigation in H3 Receptor Antagonists this compound is instrumental in studying the bioactive conformation of histamine H3 receptor antagonists. Its cyclopropylic strain helps in restricting the conformation of cyclopropane compounds, enhancing understanding of their pharmacological properties (Watanabe et al., 2010).

  • Air Oxidation Studies The compound's behavior in air oxidation studies, especially under accelerated conditions, is significant for understanding its chemical transformations and formation of corresponding acetamides (Blackburn et al., 2012).

  • Synthesis of Glutamic Acid Derivatives this compound is used in preparing primary cyclopropylamines with hydroxy side chains, which are vital in synthesizing constrained glutamic acid derivatives and pyrrolizidine analogues (Joosten et al., 2008).

properties

IUPAC Name

N-cyclopropylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(7)6-5-2-3-5/h5H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUADMGTZDJNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.